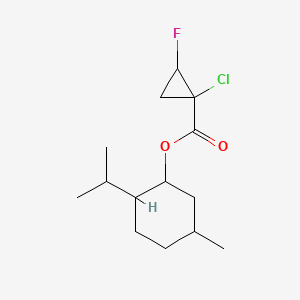
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a cyclopropanecarboxylate moiety bearing chlorine and fluorine atoms. Its complex structure makes it a valuable subject of study in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with isopropyl and methyl substitutions. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Cyclopropanecarboxylate Group: The cyclopropanecarboxylate group is introduced via a cyclopropanation reaction. This step often requires the use of reagents such as diazo compounds and transition metal catalysts.
Halogenation: The final step involves the selective halogenation of the cyclopropane ring to introduce chlorine and fluorine atoms. This can be accomplished using halogenating agents like chlorine gas and fluorine-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester linkage in the cyclopropanecarboxylate group can be hydrolyzed to produce carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Including potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学研究应用
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-Isopropyl-5-methylcyclohexyl 1-chlorocyclopropanecarboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Isopropyl-5-methylcyclohexyl 1-fluorocyclopropanecarboxylate: Lacks the chlorine atom, potentially altering its reactivity and applications.
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-bromocyclopropanecarboxylate: Contains a bromine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFO2/c1-8(2)10-5-4-9(3)6-11(10)18-13(17)14(15)7-12(14)16/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQEXVRVKZDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2(CC2F)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













